(1R,2S)-2-(Hydroxymethyl)cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S)-2-(Hydroxymethyl)cyclopropane-1-carboxylic acid: is a chiral cyclopropane derivative with a hydroxymethyl group and a carboxylic acid group attached to the cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S)-2-(Hydroxymethyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the Simmons-Smith reaction, which uses diiodomethane and a zinc-copper couple to cyclopropanate alkenes . Another approach involves the use of diazomethane to generate methylene, which then reacts with alkenes to form cyclopropanes .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: (1R,2S)-2-(Hydroxymethyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, acid chlorides
Major Products:
Oxidation: (1R,2S)-2-(Carboxymethyl)cyclopropane-1-carboxylic acid
Reduction: (1R,2S)-2-(Hydroxymethyl)cyclopropane-1-methanol
Substitution: Various ethers and esters depending on the substituents used
Scientific Research Applications
Chemistry: (1R,2S)-2-(Hydroxymethyl)cyclopropane-1-carboxylic acid is used as a building block in organic synthesis, enabling the construction of more complex molecules with cyclopropane motifs .
Biology: In biological research, cyclopropane derivatives are studied for their potential as enzyme inhibitors and probes for studying enzyme mechanisms .
Medicine: This compound and its derivatives are explored for their potential therapeutic applications, including as antiviral and anticancer agents .
Industry: In the industrial sector, cyclopropane derivatives are used in the development of new materials with unique mechanical and chemical properties .
Mechanism of Action
The mechanism of action of (1R,2S)-2-(Hydroxymethyl)cyclopropane-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets involved in disease pathways. The cyclopropane ring’s strain and reactivity can facilitate interactions with biological molecules, leading to various biological effects .
Comparison with Similar Compounds
Cyclopropane-1-carboxylic acid: Lacks the hydroxymethyl group, making it less versatile in chemical reactions.
1-Aminocyclopropane-1-carboxylic acid: Contains an amino group instead of a hydroxymethyl group, leading to different reactivity and applications.
Uniqueness: (1R,2S)-2-(Hydroxymethyl)cyclopropane-1-carboxylic acid is unique due to its chiral nature and the presence of both a hydroxymethyl and a carboxylic acid group. This combination of functional groups allows for diverse chemical transformations and applications in various fields.
Properties
Molecular Formula |
C5H8O3 |
---|---|
Molecular Weight |
116.11 g/mol |
IUPAC Name |
(1R,2S)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C5H8O3/c6-2-3-1-4(3)5(7)8/h3-4,6H,1-2H2,(H,7,8)/t3-,4-/m1/s1 |
InChI Key |
QAKGVPAQOZSDOZ-QWWZWVQMSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H]1C(=O)O)CO |
Canonical SMILES |
C1C(C1C(=O)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.